molecular formula C10H9F2NO3 B14047796 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one

1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one

Cat. No.: B14047796
M. Wt: 229.18 g/mol
InChI Key: LXMOYZNTYQWLIA-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a difluoromethylated benzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the nitration of a difluoromethylated benzene derivative followed by the introduction of the propan-2-one moiety through a Grignard reaction. This method requires the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with a Grignard reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of halogens or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The presence of the nitro group allows the compound to participate in redox reactions, which can influence cellular processes. Additionally, the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure, but lacks the difluoromethyl and nitro groups.

    1-Phenyl-2-propanone: Another related compound, differing in the substitution pattern on the aromatic ring.

Uniqueness

1-(2-(Difluoromethyl)-4-nitrophenyl)propan-2-one is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

1-[2-(difluoromethyl)-4-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H9F2NO3/c1-6(14)4-7-2-3-8(13(15)16)5-9(7)10(11)12/h2-3,5,10H,4H2,1H3

InChI Key

LXMOYZNTYQWLIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)F

Origin of Product

United States

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